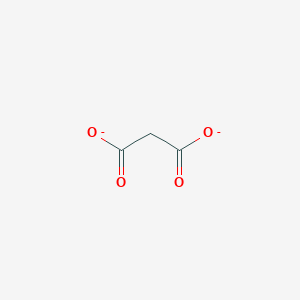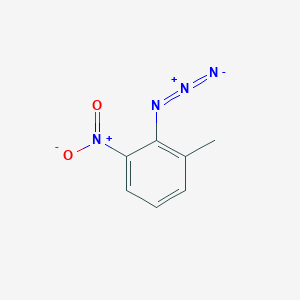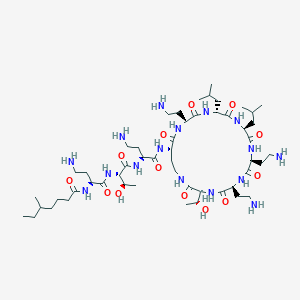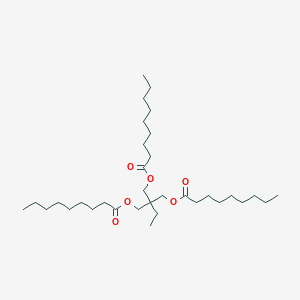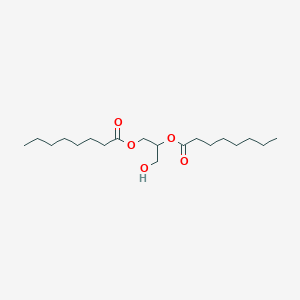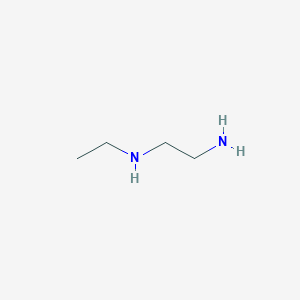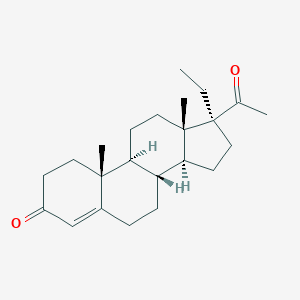
17-Ethylpregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Ethylpregn-4-ene-3,20-dione, also known as 17-Ethyl-5-androsten-3,17-dione or simply as Epistane, is a synthetic steroid that has gained popularity in the scientific community for its potential applications in research. This compound is known for its ability to bind to androgen receptors, leading to anabolic effects on muscle tissue. In
Mecanismo De Acción
17-Ethylpregn-4-ene-3,20-dione binds to androgen receptors in muscle tissue, leading to increased protein synthesis and muscle growth. This compound also has anti-catabolic effects, meaning that it can prevent the breakdown of muscle tissue. Additionally, 17-Ethylpregn-4-ene-3,20-dione has been shown to have estrogenic effects, which may contribute to its anabolic properties.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 17-Ethylpregn-4-ene-3,20-dione can increase muscle mass and strength in both animals and humans. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of muscle wasting diseases. Additionally, 17-Ethylpregn-4-ene-3,20-dione has been shown to increase the production of red blood cells, which may improve endurance and athletic performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 17-Ethylpregn-4-ene-3,20-dione in lab experiments is its ability to selectively bind to androgen receptors in muscle tissue, making it a useful tool for studying the effects of androgens on muscle growth and development. However, one limitation of using this compound is its potential for estrogenic side effects, which may complicate the interpretation of study results.
Direcciones Futuras
Future research on 17-Ethylpregn-4-ene-3,20-dione may focus on its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy. Additionally, further studies may investigate the potential use of this compound in improving athletic performance and preventing muscle loss in aging populations. Finally, research may also focus on developing new analogs of 17-Ethylpregn-4-ene-3,20-dione with improved anabolic properties and reduced estrogenic side effects.
Métodos De Síntesis
The synthesis of 17-Ethylpregn-4-ene-3,20-dione involves the reaction of 5α-androstane-3,17-dione with ethyl magnesium bromide in the presence of a palladium catalyst. This reaction leads to the formation of 17-Ethylpregn-4-ene-3,20-dione, which can then be purified through a series of chromatography and crystallization steps.
Aplicaciones Científicas De Investigación
17-Ethylpregn-4-ene-3,20-dione has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and sports science. This compound has been shown to have anabolic effects on muscle tissue, making it a potential candidate for the development of new treatments for muscle wasting diseases. Additionally, 17-Ethylpregn-4-ene-3,20-dione has been studied for its potential use in improving athletic performance, as it has been shown to increase muscle mass and strength.
Propiedades
Número CAS |
1048-01-7 |
|---|---|
Nombre del producto |
17-Ethylpregn-4-ene-3,20-dione |
Fórmula molecular |
C23H34O2 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17S)-17-acetyl-17-ethyl-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H34O2/c1-5-23(15(2)24)13-10-20-18-7-6-16-14-17(25)8-11-21(16,3)19(18)9-12-22(20,23)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20+,21+,22+,23-/m1/s1 |
Clave InChI |
BDFDXZCXSWHAAH-DTILQVPTSA-N |
SMILES isomérico |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C |
SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
SMILES canónico |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
Sinónimos |
17-Ethylpregn-4-ene-3,20-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



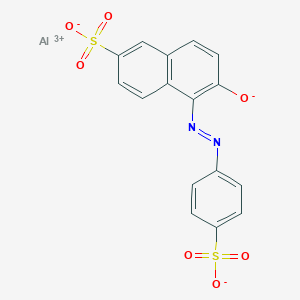
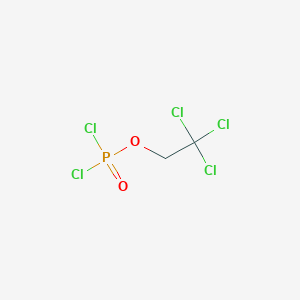
![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)
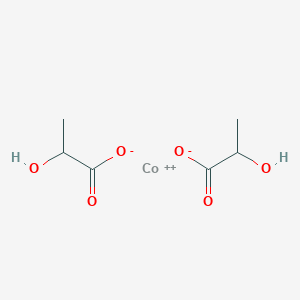
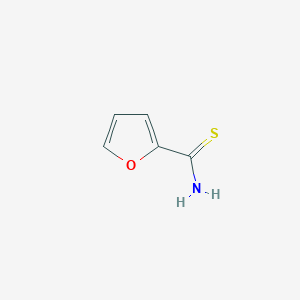
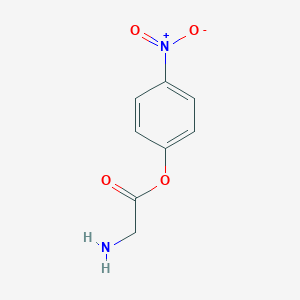
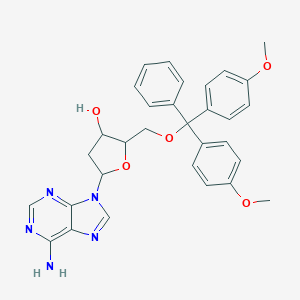
![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
